5-(3-bromobenzyl)-6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one
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Overview
Description
5-[(3-BROMOPHENYL)METHYL]-6-HYDROXY-3-PHENYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, phenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-BROMOPHENYL)METHYL]-6-HYDROXY-3-PHENYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(3-BROMOPHENYL)METHYL]-6-HYDROXY-3-PHENYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[(3-BROMOPHENYL)METHYL]-6-HYDROXY-3-PHENYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-BROMOPHENYL)METHYL]-6-HYDROXY-3-PHENYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones and their derivatives, which share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets 5-[(3-BROMOPHENYL)METHYL]-6-HYDROXY-3-PHENYL-2-(PHENYLAMINO)-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromophenyl, hydroxy, and phenylamino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C23H18BrN3O2 |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-anilino-5-[(3-bromophenyl)methyl]-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-9-7-8-16(14-17)15-20-21(28)26-23(25-18-10-3-1-4-11-18)27(22(20)29)19-12-5-2-6-13-19/h1-14,28H,15H2,(H,25,26) |
InChI Key |
KFJVHRVFRFAJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(C(=O)N2C3=CC=CC=C3)CC4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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